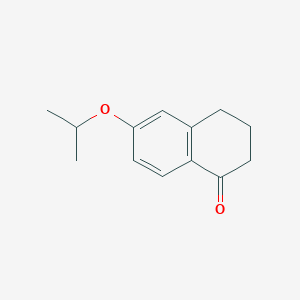

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one

Descripción

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one is a substituted naphthalenone derivative characterized by a partially saturated bicyclic naphthalenone core with an isopropoxy (-OCH(CH₃)₂) group at position 6. Its structural framework allows for diverse chemical modifications, making it a key intermediate in organic synthesis and pharmaceutical research .

Propiedades

IUPAC Name |

6-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(2)15-11-6-7-12-10(8-11)4-3-5-13(12)14/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEDWOXXOSCINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374801 | |

| Record name | 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63215-31-6 | |

| Record name | 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63215-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-naphthalen-1-one and isopropyl alcohol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride or potassium tert-butoxide, is used to deprotonate the alcohol, forming the alkoxide ion.

Alkylation: The alkoxide ion then reacts with 3,4-dihydro-2H-naphthalen-1-one to form the desired product, 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations .

Aplicaciones Científicas De Investigación

Biological Activities

Antioxidant Properties

Research indicates that compounds similar to 6-isopropoxy-3,4-dihydro-2H-naphthalen-1-one exhibit antioxidant activities. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that naphthalene derivatives can scavenge free radicals effectively, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthalene derivatives. For instance, research has demonstrated that derivatives of 3,4-dihydronaphthalen-1-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This makes 6-isopropoxy-3,4-dihydro-2H-naphthalen-1-one a candidate for further exploration in cancer therapeutics.

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes, potentially acting as an inhibitor. For example, studies on similar naphthalene compounds have reported enzyme inhibition that could be beneficial in treating diseases like Alzheimer's . This positions 6-isopropoxy-3,4-dihydro-2H-naphthalen-1-one as a promising lead compound for developing enzyme inhibitors.

Synthetic Utility

Intermediate in Organic Synthesis

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one serves as a versatile intermediate in organic synthesis. Its structural features allow for further functionalization, making it valuable in synthesizing more complex molecules. The compound can participate in various reactions such as nucleophilic substitutions and cycloadditions .

Pharmaceutical Development

The compound's unique properties make it a suitable candidate for drug development. Its ability to serve as a scaffold for designing new drugs is particularly noteworthy. Researchers are exploring its modifications to enhance bioactivity and selectivity against specific biological targets .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with enzymes or receptors, leading to specific physiological responses .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Effects

The biological and physicochemical properties of naphthalenones are heavily influenced by substituents. Below is a comparative analysis of 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one and its analogs:

Table 1: Molecular Data and Substituent Effects

Stability and Reactivity

Antimicrobial Potential

- 4,8-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one exhibits antifungal activity against E. repens and U. violaceus at 50 µg in agar diffusion assays, attributed to its redox-active hydroxyl groups .

- Marine-derived naphthalenones (e.g., leptothalenones) from Leptosphaerulina chartarum show moderate antimicrobial effects, though specific data for the isopropoxy analog are lacking .

Actividad Biológica

6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one (CAS: 63215-31-6) is a synthetic organic compound with significant biological activity, particularly in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a naphthalene ring system with an isopropoxy group at the 6-position. Its structural formula can be represented as:

Research indicates that 6-isopropoxy-3,4-dihydro-2H-naphthalen-1-one interacts with various biological targets, influencing several biochemical pathways:

- Inhibition of Cytochrome P450 Enzymes : The compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization. The IC50 values for these activities indicate promising potency, making it a candidate for further development in cancer therapeutics .

Biological Activity

The biological activity of 6-isopropoxy-3,4-dihydro-2H-naphthalen-1-one has been assessed through various studies:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) for selected microbial strains are summarized in the table below:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one | Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | ||

| Candida albicans | TBD |

Cytotoxicity Studies

In vitro studies have shown that at lower concentrations, the compound enhances metabolic activity in normal cell lines while exhibiting cytotoxic effects at higher concentrations. For instance, in human transformed cell lines, the compound inhibited growth with varying IC50 values depending on the specific cell line tested .

Case Studies and Research Findings

Several case studies have highlighted the potential of 6-isopropoxy-3,4-dihydro-2H-naphthalen-1-one in therapeutic applications:

- Cancer Research : A study demonstrated that derivatives of this compound inhibited tubulin polymerization effectively, suggesting its potential as an anticancer agent. The structural modifications significantly influenced its binding affinity and selectivity .

- Antimicrobial Effects : Another research highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing comparable or superior activity to conventional antibiotics in some cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.